molecular formula C19H16N2O2S B2973515 5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide CAS No. 941889-52-7

5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide

Cat. No.: B2973515
CAS No.: 941889-52-7
M. Wt: 336.41
InChI Key: QNVAEDCQVMCPIC-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiophene ring followed by amide coupling reactions. The general synthetic route can be summarized as follows:

  • Formation of Thiophene Ring : The initial step involves the synthesis of a thiophene core through cyclization methods.
  • Amide Formation : The carboxylic acid derivative is reacted with an amine (2-phenylacetamide) to form the desired amide product.

Biological Activity

The biological activities of this compound have been investigated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against:

  • MCF-7 (breast cancer) : IC50 values indicating effective inhibition of cell proliferation.
  • HepG2 (liver cancer) : Displayed cytotoxicity with an EC50 value of approximately 10.28 µg/mL .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Reference
MCF-712.0
HepG210.28
T47D15.6
HT-2919.0

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial effects. Studies have shown varying degrees of inhibition against bacterial strains, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism behind the biological activity of this compound is thought to involve interactions with specific molecular targets within cancer cells and bacteria. Potential mechanisms include:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.
  • Disruption of Bacterial Cell Wall Synthesis : Its structural features suggest that it may interfere with bacterial growth by targeting cell wall synthesis or function.

Case Studies

Several studies have explored the efficacy and safety profile of this compound in vivo and in vitro:

  • Study on MCF-7 Cells : A detailed investigation into the cytotoxic effects demonstrated that treatment with varying concentrations resulted in significant reductions in cell viability compared to control groups .
  • Antimicrobial Efficacy : A comparative study highlighted its effectiveness against resistant strains of bacteria, underscoring its potential as a lead compound for developing new antimicrobial agents.

Properties

IUPAC Name

5-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c20-18(23)15-12-16(14-9-5-2-6-10-14)24-19(15)21-17(22)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVAEDCQVMCPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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